N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide
Description
This compound is a bis-amide derivative featuring a 2H-1,3-benzodioxole moiety linked via an ethanediamide backbone to a 2-hydroxyethyl group substituted with a 3-methylthiophene (Figure 1). Its structural design suggests applications in enzyme inhibition, particularly targeting proteases like falcipain-2, based on similarities to known inhibitors .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-9-4-5-24-14(9)11(19)7-17-15(20)16(21)18-10-2-3-12-13(6-10)23-8-22-12/h2-6,11,19H,7-8H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBJYVSTUFIIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds similar to N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition : Compounds derived from benzodioxole structures have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 Diabetes Mellitus by slowing down glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : The compound also has potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported that similar benzodioxole derivatives demonstrate moderate to high inhibitory effects against this enzyme .
Therapeutic Potential
Given its biological activities, this compound is being investigated for various therapeutic applications:
- Antidiabetic Agents : Due to its α-glucosidase inhibitory activity, it could serve as a lead compound for developing new antidiabetic medications.
- Neuroprotective Agents : Its potential to inhibit acetylcholinesterase positions it as a candidate for neuroprotective therapies aimed at enhancing cognitive function and slowing down neurodegeneration.
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Identified significant α-glucosidase inhibition by benzodioxole derivatives; potential for diabetes management. |
| Study 2 | Pharmacological Review | Discussed various benzodioxole derivatives with acetylcholinesterase inhibition; implications for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Quinolinyl Oxamide Derivative (QOD)
- Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares the ethanediamide backbone and benzodioxol group but replaces the hydroxyethyl-thiophene with a tetrahydroquinolinyl group .
- Activity: QOD exhibits falcipain-2 inhibition (IC₅₀ = 0.8 µM), attributed to the tetrahydroquinoline’s planar aromatic system enhancing binding to the enzyme’s hydrophobic pocket .
- Key Difference: The target compound’s 3-methylthiophene may improve metabolic stability compared to QOD’s tetrahydroquinoline, which is prone to oxidative degradation.
Trifluoromethylphenyl Derivative (BG14251)
- Structure : N-(2H-1,3-Benzodioxol-5-yl)-N'-{2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide (BG14251) replaces the thiophene with a trifluoromethylphenyl group .
- Properties: The CF₃ group increases electronegativity and lipophilicity (clogP = 2.9 vs.
Bithiophene Analog (CAS 2177449-94-2)
- Structure : Features a bithiophene substituent instead of 3-methylthiophene, increasing molecular weight (430.5 g/mol vs. 394.4 g/mol for the target compound) .
- Implications : The extended π-system in bithiophene may enhance target binding but could reduce bioavailability due to higher rigidity.
Physicochemical and Pharmacokinetic Properties
*clogP values estimated via fragment-based methods.
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety and an oxalamide functional group . The synthesis typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, followed by reactions with oxalyl chloride and 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions to yield the final product.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes involved in metabolic pathways, leading to altered biological responses. For instance, it has shown promise in modulating the activity of certain kinases and phosphatases, which are critical in cell signaling pathways .
Receptor Modulation
This compound may also act as a receptor modulator . Its structural features allow it to bind to various receptors, potentially influencing neurotransmission and other physiological processes. This modulation can have implications for treating conditions such as anxiety and depression .
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It may bind to active or allosteric sites on these targets, leading to changes in their activity. The resulting effects are mediated through complex biochemical pathways that influence cellular function.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant properties of related compounds, the benzodioxole derivatives demonstrated significant radical-scavenging activity. This was measured using various assays such as DPPH and ABTS tests, indicating their potential for therapeutic applications in oxidative stress-related diseases .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of similar oxalamide derivatives on protein kinases. The findings revealed that these compounds could effectively inhibit specific kinases involved in cancer progression, suggesting a potential role in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
